4-(Trimethylsilyl)furan-2-boronic acid pinacol ester
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Overview
Description
4-(Trimethylsilyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the trimethylsilyl group and the furan ring in its structure adds to its versatility and reactivity in synthetic applications.
Mechanism of Action
Target of Action
The primary targets of 4-(Trimethylsilyl)furan-2-boronic acid pinacol ester are organic compounds in chemical reactions, particularly in the formation of carbon-carbon bonds . The compound is a boronic ester, which is a valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as stereospecific functionalization and transformation . This process retains the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The compound’s mode of action also involves a competing single-electron transfer (SET) pathway .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of new functional groups and bonds. Specifically, it plays a significant role in the Suzuki–Miyaura reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction provides access to a broad array of diverse molecules with high enantioselectivity .
Result of Action
The result of the compound’s action is the formation of new functional groups and bonds, leading to the synthesis of diverse molecules with high enantioselectivity . For instance, the compound has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For example, its reactivity is sensitive to air and moisture . Additionally, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(Trimethylsilyl)furan with boronic acid derivatives under specific conditions. One common method is the reaction of 4-(Trimethylsilyl)furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products Formed
Carbon-Carbon Bond Formation: The primary product of Suzuki-Miyaura coupling reactions.
Hydromethylated Alkenes: Formed through protodeboronation reactions.
Scientific Research Applications
4-(Trimethylsilyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential in biological applications, such as enzyme inhibitors and molecular probes.
Comparison with Similar Compounds
4-(Trimethylsilyl)furan-2-boronic acid pinacol ester can be compared with other boronic esters, such as:
- 3-Furanboronic Acid Pinacol Ester
- 5-Methyl-2-furanboronic Acid Pinacol Ester
- 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
Uniqueness
The presence of the trimethylsilyl group in this compound provides unique reactivity and stability compared to other boronic esters. This makes it particularly valuable in specific synthetic applications where other boronic esters may not perform as effectively.
Properties
IUPAC Name |
trimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-12(2)13(3,4)17-14(16-12)11-8-10(9-15-11)18(5,6)7/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGHQUJEJXDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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